molecular formula C26H25NO5 B613472 Fmoc-O-ethyl-D-tyrosine CAS No. 162502-65-0

Fmoc-O-ethyl-D-tyrosine

Cat. No.: B613472
CAS No.: 162502-65-0
M. Wt: 431.49
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-ethyl-D-tyrosine is an organic compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is a white crystalline powder that is almost insoluble in water at room temperature . The Fmoc group is a base-labile protecting group used in organic synthesis to protect amine groups during peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-O-ethyl-D-tyrosine, also known as Fmoc-D-Tyr(Et)-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be removed in the presence of a base . This property is crucial for its role in peptide synthesis, allowing for the selective removal of the protecting group when desired.

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . By protecting the amine group, this compound allows for the selective addition of amino acids during the synthesis process . After the peptide chain is assembled, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of this compound is influenced by the pH of the environment. As a base-labile protecting group, the Fmoc group can be removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group and, consequently, the efficacy of this compound as a protecting group .

Biochemical Analysis

Biochemical Properties

Fmoc-O-ethyl-D-tyrosine is an Fmoc-protected tyrosine derivative that is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides, and is a precursor for the formation of iodinated thyroid hormones . The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid-labile Boc group . This compound interacts with various enzymes and proteins during peptide synthesis, including those involved in phosphorylation and dephosphorylation processes .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways by participating in the formation of peptides that can act as signaling molecules . Additionally, it can impact gene expression and cellular metabolism by being incorporated into peptides that regulate these processes . The presence of the Fmoc group allows for controlled synthesis and modification of peptides, which can be used to study cellular functions and interactions .

Molecular Mechanism

The mechanism of action of this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process . This protection is removed by treatment with a base, such as piperidine, which allows the amino group to participate in peptide bond formation . The compound can also interact with other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for the stability and formation of peptide structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Fmoc group is stable under neutral and acidic conditions but can be rapidly removed under basic conditions . This stability allows for precise control over the timing of deprotection and subsequent peptide synthesis . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the compound’s stability and degradation can influence the outcome of peptide synthesis experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study peptide synthesis and function . At high doses, there may be toxic or adverse effects, including potential disruptions in cellular processes and metabolism . It is important to carefully control the dosage to avoid these adverse effects and ensure accurate experimental results .

Metabolic Pathways

This compound is involved in metabolic pathways related to tyrosine metabolism. It interacts with enzymes and cofactors that modify tyrosine and its derivatives . The compound can affect metabolic flux and metabolite levels by being incorporated into peptides that regulate these pathways . Understanding these interactions is crucial for studying the role of tyrosine and its derivatives in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability for peptide synthesis and other biochemical processes . The transport and distribution mechanisms are important for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for ensuring that the compound is available for peptide synthesis and other biochemical reactions in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-O-ethyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This can be achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting the hydroxyl group on the tyrosine side chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-ethyl-D-tyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine side chain can be oxidized to form a quinone derivative.

    Reduction: The quinone derivative can be reduced back to the hydroxyl form.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Restored hydroxyl group.

    Substitution: Alkylated tyrosine derivatives.

Scientific Research Applications

Fmoc-O-ethyl-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

    Fmoc-D-tyrosine: Similar to Fmoc-O-ethyl-D-tyrosine but without the ethyl group on the hydroxyl side chain.

    Fmoc-O-tert-butyl-D-tyrosine: Contains a tert-butyl group instead of an ethyl group on the hydroxyl side chain.

    Fmoc-O-benzyl-D-tyrosine: Contains a benzyl group on the hydroxyl side chain.

Uniqueness: this compound is unique due to the presence of the ethyl group on the hydroxyl side chain, which can influence the physical properties and reactivity of the compound. This makes it particularly useful in specific peptide synthesis applications where the ethyl group provides desired steric and electronic effects .

Properties

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUVROJKPSLLU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673992
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-65-0
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162502-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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